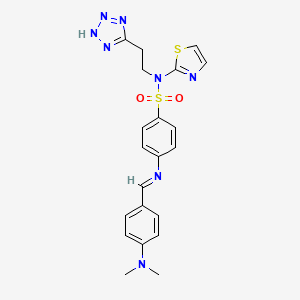
Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- is a complex organic compound that features a benzenesulfonamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the dimethylamino group, the phenylmethylene group, and the thiazolyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide core but differ in their functional groups.
Thiazole-containing compounds: These compounds contain the thiazole ring and may have similar biological activities.
Tetrazole derivatives: These compounds feature the tetrazole ring and are often explored for their pharmacological properties.
Uniqueness
What sets Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
78311-70-3 |
|---|---|
Molecular Formula |
C21H22N8O2S2 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylideneamino]-N-[2-(2H-tetrazol-5-yl)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H22N8O2S2/c1-28(2)18-7-3-16(4-8-18)15-23-17-5-9-19(10-6-17)33(30,31)29(21-22-12-14-32-21)13-11-20-24-26-27-25-20/h3-10,12,14-15H,11,13H2,1-2H3,(H,24,25,26,27) |
InChI Key |
DWPAIOHKWLDMDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N(CCC3=NNN=N3)C4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















